Gadobenate de Disodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

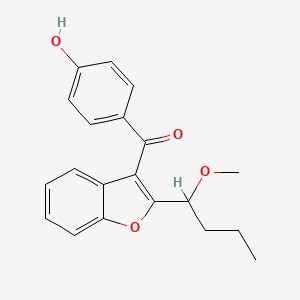

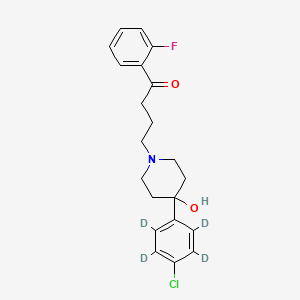

Gadobenic acid disodium salt is a complex of gadolinium with the ligand BOPTA. It is primarily used as a gadolinium-based contrast agent for magnetic resonance imaging (MRI). This compound is known for its ability to enhance the contrast of images, making it easier to detect and visualize lesions and abnormal vascularity in the body .

Applications De Recherche Scientifique

Chemistry: In chemistry, gadobenic acid disodium salt is used as a contrast agent in various analytical techniques, including MRI. It helps in enhancing the visibility of chemical structures and reactions.

Biology: In biological research, this compound is used to study the structure and function of biological tissues. It aids in the visualization of cellular and molecular processes in living organisms.

Medicine: Gadobenic acid disodium salt is widely used in medical imaging to diagnose and monitor various diseases, including tumors, vascular diseases, and neurological disorders. It provides high-resolution images that help in accurate diagnosis and treatment planning .

Industry: In the industrial sector, gadobenic acid disodium salt is used in the development of new imaging technologies and contrast agents. It is also used in quality control processes to ensure the accuracy and reliability of imaging equipment .

Mécanisme D'action

- In MRI, it specifically visualizes lesions in the central nervous system (CNS), brain, spine, and associated tissues .

- Additionally, it is used for magnetic resonance angiography (MRA) to evaluate adults with known or suspected renal or aorto-ilio-femoral occlusive vascular disease .

- When placed in an MRI instrument, protons generate images primarily based on proton density and proton relaxation dynamics .

- This exchange provides a mechanism for MRI contrast enhancement, allowing visualization of abnormal vascularity and lesions .

- The compound’s ADME properties (absorption, distribution, metabolism, and excretion) impact its bioavailability .

- At the molecular and cellular level, it enhances the signal intensity in affected tissues, aiding in diagnosis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

Gadobenic Acid Disodium Salt interacts with various biomolecules in the body. It is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . The benzene ring in its structure confers weak protein binding, leading to increased R1 and R2 relaxivity .

Cellular Effects

Gadobenic Acid Disodium Salt influences cell function by enhancing the contrast in MRI scans, allowing for better visualization of lesions and abnormal vascularity . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism .

Molecular Mechanism

The mechanism of action of Gadobenic Acid Disodium Salt involves its strong paramagnetic properties. The gadolinium ion in the compound is 9-coordinate with BOPTA acting as an 8-coordinating ligand. The ninth position is occupied by a water molecule, which exchanges rapidly with water molecules in the immediate vicinity of the strongly paramagnetic complex, providing a mechanism for MRI contrast enhancement .

Temporal Effects in Laboratory Settings

The effects of Gadobenic Acid Disodium Salt over time in laboratory settings are primarily related to its role as a contrast agent in MRI scans. The compound is stable and does not degrade over time .

Metabolic Pathways

Gadobenic Acid Disodium Salt is involved in specific metabolic pathways related to its excretion. It is taken up by hepatocytes and excreted through the biliary system .

Transport and Distribution

Gadobenic Acid Disodium Salt is distributed within cells and tissues via its uptake by hepatocytes. It does not interact with any known transporters or binding proteins .

Subcellular Localization

Given its role as a contrast agent, it is likely to be distributed throughout the cell rather than localized to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of gadobenic acid involves the chelation of gadolinium ions with the ligand BOPTA. The ligand BOPTA is a derivative of diethylenetriaminepentaacetic acid (DTPA) where one terminal carboxyl group is replaced by a benzyl ether group. The reaction typically involves mixing gadolinium chloride with BOPTA in an aqueous solution, followed by the addition of sodium hydroxide to form the disodium salt .

Industrial Production Methods: Industrial production of gadobenic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Gadobenic acid disodium salt primarily undergoes complexation reactions due to the presence of gadolinium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The primary reagent used in the synthesis of gadobenic acid disodium salt is gadolinium chloride. The reaction is carried out in an aqueous medium with the addition of sodium hydroxide to form the disodium salt .

Major Products: The major product of the reaction is gadobenic acid disodium salt, which is used as a contrast agent in MRI .

Comparaison Avec Des Composés Similaires

- Gadopentetic acid

- Gadoteridol

- Gadobutrol

- Gadoxetic acid

Comparison: Gadobenic acid disodium salt is unique due to its benzyl ether group, which provides weak protein binding and increased relaxivity compared to other gadolinium-based contrast agents. This results in better image contrast and longer imaging windows. Additionally, it is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver MRI .

Propriétés

IUPAC Name |

disodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O11.Gd.2Na/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;;;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);;;/q;+3;2*+1/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTRMCSCVTYBQK-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26GdN3Na2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747843 |

Source

|

| Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113662-22-9 |

Source

|

| Record name | Gadolinium sodium 4-carboxylato-5,8,11-tris(carboxylatomethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oate (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

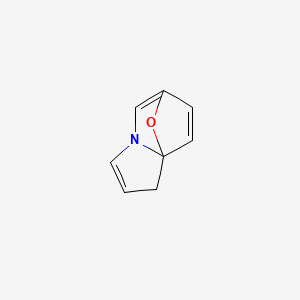

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)

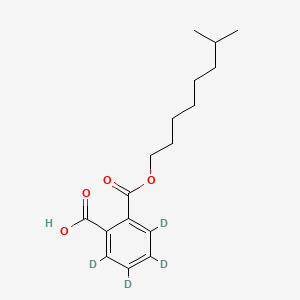

![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)